Product packaging for (2E)-4-(benzenesulfonyl)but-2-enenitrile(Cat. No.:CAS No. 133167-32-5)

(2E)-4-(benzenesulfonyl)but-2-enenitrile

Cat. No.: B2966989
CAS No.: 133167-32-5
M. Wt: 207.25
InChI Key: FXCZUNVHUVEENU-SNAWJCMRSA-N
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Description

Contextualization of Benzenesulfonylated Butenonitriles within α,β-Unsaturated Systems

Benzenesulfonylated butenonitriles, including the (2E)-4-isomer, are classic examples of α,β-unsaturated systems. This structural motif is defined by a carbon-carbon double bond conjugated to an electron-withdrawing group. In the case of (2E)-4-(benzenesulfonyl)but-2-enenitrile, both the benzenesulfonyl (PhSO₂) and the nitrile (-C≡N) groups act as potent electron-withdrawing moieties. This electronic arrangement polarizes the molecule, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The presence of the sulfonyl group significantly influences the reactivity of the double bond, making it an excellent Michael acceptor. nih.gov This enhanced electrophilicity is a cornerstone of its synthetic utility. Furthermore, the nitrile group provides an additional site for chemical manipulation and can participate in various transformations or be a precursor to other functional groups. The combination of these features within a single, relatively simple molecule provides a powerful tool for synthetic chemists.

Strategic Importance as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile building block for the synthesis of more elaborate molecules, particularly heterocyclic compounds. Its ability to participate in a variety of reactions allows for the construction of complex molecular architectures from simple starting materials.

One of the most powerful applications of this compound is in cycloaddition reactions . As a dienophile, it can react with dienes in Diels-Alder reactions to form six-membered rings, a foundational strategy in the synthesis of natural products and pharmaceuticals. The electron-withdrawing nature of the sulfonyl and nitrile groups activates the double bond, facilitating these cycloadditions.

Furthermore, its pronounced electrophilicity at the β-position makes it an ideal substrate for Michael addition reactions . researchgate.netresearchgate.net A wide range of nucleophiles, including carbanions (such as those derived from active methylene (B1212753) compounds), amines, and thiols, can add to the double bond, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is instrumental in the synthesis of functionalized linear chains, which can subsequently be cyclized to form various heterocyclic systems. For instance, reactions with bifunctional nucleophiles can lead to the one-pot synthesis of complex heterocyclic scaffolds.

The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions to form nitrogen-containing heterocycles. This dual functionality of the molecule, acting as both an electrophile and a precursor to other functionalities, is a key aspect of its strategic importance.

Current Research Landscape and Emerging Directions in its Chemical Studies

The ongoing exploration of this compound and related α,β-unsaturated sulfones continues to reveal novel synthetic applications. Current research is focused on expanding the scope of its reactivity and harnessing its potential in more complex synthetic strategies.

A significant area of interest is the development of stereoselective reactions . The creation of chiral centers during Michael additions or cycloaddition reactions is of paramount importance in medicinal chemistry. Consequently, the development of catalytic, enantioselective methods using this substrate is an active field of research. This includes the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to the synthesis of enantiomerically pure compounds.

Another emerging direction is the use of this compound in cascade or domino reactions . These are multi-step reactions that occur in a single pot, where the product of one reaction becomes the substrate for the next. The inherent reactivity of this compound makes it an excellent candidate for designing such efficient and atom-economical synthetic sequences. For example, a Michael addition could be followed by an intramolecular cyclization to rapidly build molecular complexity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B2966989 (2E)-4-(benzenesulfonyl)but-2-enenitrile CAS No. 133167-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(benzenesulfonyl)but-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-7H,9H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCZUNVHUVEENU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2e 4 Benzenesulfonyl but 2 Enenitrile

Precursor-Based Elaboration Strategies

Precursor-based strategies for the synthesis of (2E)-4-(benzenesulfonyl)but-2-enenitrile involve the sequential or convergent assembly of the molecule from simpler, readily available starting materials. These approaches can be broadly categorized by the key bond-forming steps: the formation of the nitrile group and the introduction of the benzenesulfonyl moiety.

Approaches Involving Nitrile Formation

The nitrile functionality in the target molecule can be introduced through established synthetic transformations. One common strategy involves the use of a precursor already containing a suitable carbon backbone, which is then converted to the nitrile.

A plausible approach would be the Knoevenagel condensation , a well-established method for the formation of carbon-carbon double bonds. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as an acetonitrile derivative. For the synthesis of this compound, this could involve the reaction of a β-benzenesulfonyl acetaldehyde with a cyano-stabilized reagent. The use of solid-supported catalysts like KF/Al2O3 under solvent-free conditions can make this an atom-economical and environmentally friendly process scielo.brresearchgate.net.

Alternatively, Wittig-type reactions or the Horner-Wadsworth-Emmons (HWE) reaction offer powerful tools for the stereoselective synthesis of alkenes. In this context, a phosphonium ylide or a phosphonate carbanion bearing a nitrile group could be reacted with an appropriate aldehyde precursor containing the benzenesulfonyl group. The HWE reaction, in particular, is known to favor the formation of (E)-alkenes, which is desirable for the target compound.

Another classical method for nitrile synthesis is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide mdma.ch. A potential precursor for this route would be (2E)-4-halobut-2-enenitrile, where the halide is subsequently displaced by the benzenesulfonyl group. However, the synthesis of such a precursor might itself require multiple steps. The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the cyanide ion mdma.ch. The use of Lewis acid catalysts has been explored to protect the allyl group from side reactions during cyanation google.com.

Introduction of the Benzenesulfonyl Moiety

The introduction of the benzenesulfonyl group is a critical step in the synthesis. This can be achieved through several methods, often involving the reaction of a suitable nucleophilic sulfur reagent with an electrophilic precursor.

A common and effective method is the reaction of an allylic halide or another suitable leaving group with a benzenesulfinate (B1229208) salt, such as sodium benzenesulfinate. This SN2-type reaction is a straightforward way to form the C-S bond of the sulfone. A precursor like (2E)-4-bromobut-2-enenitrile could be reacted with sodium benzenesulfinate to yield the desired product.

Another approach involves the dehydrative sulfination of allylic alcohols . This method is considered environmentally friendly as it produces water as the only byproduct organic-chemistry.org. An appropriate allylic alcohol precursor could be treated with benzenesulfinic acid under mild reaction conditions to afford the allylic sulfone organic-chemistry.org. Palladium catalysis can also be employed to activate the alcohol group for sulfonylation organic-chemistry.org.

Furthermore, the hydrosulfonylation of 1,3-dienes with sulfinic acids presents a highly atom-economical and green approach mdpi.comdoaj.org. This method can proceed without a catalyst under ambient conditions, offering high regioselectivity mdpi.comdoaj.org. A suitable diene precursor could react with benzenesulfinic acid to form the allylic sulfone.

Stereoselective Synthesis of the (2E)-Isomer

Controlling the stereochemistry of the double bond to obtain the (2E)-isomer is a crucial aspect of the synthesis. Several strategies can be employed to achieve high stereoselectivity.

As mentioned earlier, the Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity in the formation of α,β-unsaturated esters and nitriles. By using a stabilized phosphonate ylide, the reaction thermodynamically favors the formation of the trans-alkene.

Palladium-catalyzed reactions often exhibit high stereoselectivity. For instance, the palladium-catalyzed sulfonylation of allylic carbonates can proceed with excellent regio- and stereoselectivity to yield (Z)- or (E)-allylic sulfones depending on the specific ligands and reaction conditions researchgate.net. Similarly, palladium-catalyzed allylic C-H sulfonylation of terminal alkenes can provide allylic sulfones with high (E)-selectivity researchgate.net.

The oxonia-Cope rearrangement of specific homoallylic alcohols containing a sulfone moiety has been shown to produce allylic sulfones in a highly stereoselective manner nih.govacs.orgamanote.com. The stereochemistry of the starting alcohol directly correlates with the stereochemistry of the resulting allylic sulfone, with anti-alcohols leading to trans-products nih.govacs.org.

Catalytic and Photoredox-Mediated Synthetic Routes

Modern synthetic chemistry increasingly relies on catalytic and photoredox-mediated reactions to achieve efficient and selective transformations under mild conditions.

Catalytic approaches for the synthesis of allylic sulfones often involve transition metals like palladium. Palladium-catalyzed allylic substitution reactions are versatile for forming C-S bonds. For example, the coupling of allenes with sulfinic acids, controlled by specific ligands, can provide either branched or linear allylic sulfones with high selectivity in an atom-economical fashion organic-chemistry.orgorganic-chemistry.org. The direct palladium-catalyzed allylic C-H sulfonylation of terminal alkenes is another powerful method researchgate.net. Copper catalysis has also been utilized in the borylation of allyl sulfone derivatives, showcasing the utility of metal catalysis in manipulating these structures qmul.ac.uk.

Photoredox catalysis offers a green and powerful tool for organic synthesis by utilizing visible light to initiate radical reactions under mild conditions. While a direct photoredox synthesis of this compound has not been explicitly reported, related transformations suggest its feasibility. For instance, photoredox-catalyzed allylic C-H fluorosulfonylation of alkenes has been developed nih.gov. Photoinduced three-component reactions of aryl/alkyl halides, a source of sulfur dioxide like potassium metabisulfite, and allylic bromides can generate allylic sulfones without the need for metal catalysts rsc.org. Furthermore, visible-light-mediated thiol-ene reactions using organic photoredox catalysts can efficiently form C-S bonds acs.org. These principles could potentially be adapted to construct the target molecule.

Atom-Economical and Green Chemistry Approaches

In line with the principles of green chemistry, synthetic methodologies that are atom-economical and minimize waste are highly desirable.

The hydrosulfonylation of 1,3-dienes with sulfinic acids stands out as a particularly green and atom-economical route mdpi.comdoaj.org. This reaction can proceed at room temperature without any catalyst or additives, with an atom economy calculated to be as high as 95% mdpi.com.

The Knoevenagel condensation under solvent-free conditions , often utilizing solid-supported catalysts, is another example of a green synthetic method scielo.brresearchgate.net. This approach avoids the use of volatile organic solvents and simplifies product purification.

The dehydrative sulfination of allylic alcohols is also considered a green method as it produces water as the sole byproduct organic-chemistry.org. This avoids the formation of stoichiometric salt waste often associated with substitution reactions using halides.

Chemical Reactivity and Transformation Pathways of 2e 4 Benzenesulfonyl but 2 Enenitrile

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state without the formation of intermediates. For (2E)-4-(benzenesulfonyl)but-2-enenitrile, the activated double bond allows it to readily participate in cycloaddition reactions.

Diels-Alder Cycloadditions as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The electron-deficient nature of the double bond in this compound, due to the strong withdrawing effects of the sulfonyl and nitrile groups, makes it an excellent dienophile for reactions with electron-rich dienes. This reactivity is a hallmark of vinyl sulfones.

The reaction with cyclic dienes, such as cyclopentadiene, is expected to proceed with high efficiency, yielding bicyclic adducts. In such reactions, the formation of the endo isomer is often favored due to secondary orbital interactions, a common feature in Diels-Alder reactions involving cyclic dienes. Reactions with acyclic dienes like 1,3-butadiene (B125203) are also anticipated to be favorable, leading to functionalized cyclohexene (B86901) derivatives. The regioselectivity with unsymmetrical dienes would be governed by the electronic and steric influences of the substituents on both the diene and the dienophile.

DieneExpected Product StructureKey Features
1,3-Butadiene4-(Benzenesulfonylmethyl)-5-cyanocyclohex-1-eneFormation of a substituted cyclohexene ring.
Cyclopentadiene2-(Benzenesulfonylmethyl)-3-cyanobicyclo[2.2.1]hept-5-eneHigh reactivity expected; typically favors the endo product.
Furan2-(Benzenesulfonylmethyl)-3-cyano-7-oxabicyclo[2.2.1]hept-5-eneReaction may be reversible; adducts are versatile synthons.

Other Cycloaddition Reaction Manifolds

Beyond the [4+2] Diels-Alder reaction, the activated alkene of this compound is a suitable partner in other cycloaddition manifolds, most notably 1,3-dipolar cycloadditions. This class of reactions involves a 3-atom component (the 1,3-dipole) reacting with a 2π-electron component to form a five-membered heterocyclic ring.

Given its strong electrophilic character, this compound is expected to react readily with various 1,3-dipoles, such as:

Azomethine ylides: Reaction with azomethine ylides, often generated in situ, would lead to highly substituted pyrrolidine (B122466) rings. The regioselectivity of such additions is typically high, affording spirocyclic or fused-ring systems depending on the structure of the ylide.

Nitrile Oxides: Cycloaddition with nitrile oxides provides a direct route to isoxazoline (B3343090) derivatives.

Azides: The reaction with organic azides can yield triazoline intermediates, which may be unstable and rearrange or eliminate nitrogen to form other products. However, vinyl sulfones are known to react with azides to form stable 1,2,3-triazoles, often with high regioselectivity.

Reaction TypeReactantExpected Product
1,3-Dipolar CycloadditionAzomethine YlideSubstituted Pyrrolidine
1,3-Dipolar CycloadditionNitrile OxideSubstituted Isoxazoline
1,3-Dipolar CycloadditionOrganic AzideSubstituted 1,2,3-Triazole
[3+2] CycloadditionVinylcyclopropaneSubstituted Cyclopentane

Nucleophilic Addition Reactions

The pronounced electrophilicity of the β-carbon in this compound makes it highly susceptible to nucleophilic attack via a conjugate (or Michael) addition mechanism. This reaction is a cornerstone of its chemical reactivity, allowing for the formation of a wide range of C-C and C-heteroatom bonds.

Reactions with Carbon-Based Nucleophiles

A variety of carbon-based nucleophiles can add to the activated double bond of this compound. The outcome often depends on the nature (hard vs. soft) of the nucleophile.

Soft Nucleophiles: Organocuprates (Gilman reagents) and enolates are classic soft nucleophiles that reliably undergo 1,4-conjugate addition to α,β-unsaturated systems like vinyl sulfones. This would result in the formation of a new carbon-carbon bond at the β-position relative to the sulfonyl group.

Hard Nucleophiles: Harder nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds, can exhibit more complex reactivity. While conjugate addition is possible, competitive 1,2-addition to the highly electrophilic nitrile carbon can also occur, which upon hydrolysis would yield a ketone. The specific reaction pathway is influenced by steric factors and reaction conditions.

Cyanide Addition: The addition of a cyanide ion (e.g., from HCN or NaCN) is also a plausible transformation, leading to a dinitrile product after conjugate addition to the double bond.

NucleophileTypeExpected Major Product Type
Organocuprates (R₂CuLi)Softβ-Alkylated sulfone (1,4-addition)
EnolatesSoftMichael adduct
Grignard Reagents (RMgX)HardMixture of 1,4-addition (to alkene) and 1,2-addition (to nitrile) products
Cyanide (CN⁻)-β-Cyano sulfone (1,4-addition)

Reactions with Heteroatom-Based Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)

Due to the soft nature of many heteroatom nucleophiles, their addition to this compound is expected to proceed cleanly via a conjugate addition pathway.

Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for Michael additions to activated alkenes. The reaction with amines would yield β-amino sulfone derivatives.

Sulfur Nucleophiles: Thiols are particularly effective soft nucleophiles for this type of transformation. Thiol-ene reactions with activated alkenes proceed readily, often under mild conditions, to give β-thioether sulfones.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can also add in a conjugate fashion, though these reactions can sometimes be reversible. The products would be β-alkoxy or β-hydroxy sulfones, respectively.

NucleophileExampleExpected Product Type
NitrogenPiperidine, Anilineβ-Amino sulfone
SulfurThiophenolβ-Thioether sulfone
OxygenSodium Methoxideβ-Methoxy sulfone

Radical Reactions and Processes

The electron-deficient double bond of this compound makes it an excellent acceptor for carbon-centered radicals. This property allows it to participate in radical addition reactions, which provide a complementary method for forming carbon-carbon bonds.

The general process involves the addition of a radical (R•) to the double bond. This addition occurs preferentially at the β-position to generate a resonance-stabilized α-sulfonyl radical intermediate. This intermediate can then be trapped by a hydrogen atom donor or participate in further transformations. This reactivity has been exploited in various synthetic strategies. For instance, radicals generated from alkyl iodides or through C-H activation can add to vinyl sulfones. Modern methods often utilize photocatalysis to generate the initial radical species under mild, tin-free conditions, enhancing the green credentials of the process. The ability of the compound to effectively react with radicals also qualifies it for use as a radical trap in certain organic transformations.

Radical SourceInitiation MethodIntermediateFinal Product Type
Alkyl Halide (e.g., R-I)Photocatalysis or Radical Initiator (e.g., AIBN)α-Sulfonyl radicalβ-Alkylated sulfone
C-H bond donor (e.g., THF)Photocatalysis (e.g., TBADT)α-Sulfonyl radicalβ-Functionalized sulfone
(Diacyloxyiodo)benzeneThermalα-Sulfonyl radical2-Alkylethyl phenyl sulfone

Role as a Radical Trap in Organic Transformations

This compound is recognized for its utility as an effective radical trap in various organic transformations. smolecule.com The electron-deficient nature of the carbon-carbon double bond, polarized by both the adjacent sulfonyl and nitrile groups, makes it highly susceptible to attack by nucleophilic radical species. This property allows the compound to intercept radical intermediates generated in a reaction, leading to the formation of new carbon-carbon bonds at the alkene position. The general mechanism involves the addition of a radical (R•) to the double bond, which generates a new, more stable radical intermediate that can then participate in subsequent reaction steps. This characteristic is valuable for the functionalization of molecules via radical pathways. smolecule.commdpi.com

Intramolecular and Intermolecular Radical Addition-Cyclization Pathways

The reactivity of this compound extends to complex radical-mediated cyclization reactions. These transformations can proceed through either intermolecular or intramolecular pathways, providing routes to carbocyclic and heterocyclic structures.

Intermolecular Pathways: In an intermolecular reaction, an externally generated radical adds to the double bond of the butenenitrile scaffold. The resulting radical intermediate can then react with another molecule to propagate a reaction chain or be quenched to form the final product.

Intramolecular Pathways: For intramolecular reactions, the radical source is part of the same molecule that contains the butenenitrile acceptor. Following the initial generation of a radical at a distal position, it can add to the electron-deficient double bond in a cyclization event. A key subsequent step in these pathways is the potential for β-elimination of the phenylsulfonyl radical (PhSO₂•). nih.gov This elimination is a fragmentation process that results in the formation of a new double bond, effectively cleaving the carbon-sulfur bond and yielding a cyclized product without the sulfonyl group. nih.gov This addition-cyclization-elimination sequence is a powerful strategy for constructing complex ring systems under mild, radical-based conditions. nih.gov

Pathway Type Initiation Step Key Intermediate Termination/Propagation Step Potential Product Type
Intermolecular Addition of external radical (R•) to C=C bondα-cyano-β-sulfonyl alkyl radicalReaction with another molecule or quenchingFunctionalized linear nitrile
Intramolecular Generation of a radical within the reacting moleculeCyclic α-cyano-β-sulfonyl radicalβ-elimination of PhSO₂• radicalCyclized imine or alkene

Photoredox Catalysis in Radical Functionalization

The engagement of this compound in radical reactions can be effectively initiated and controlled using photoredox catalysis. beilstein-journals.orgnih.gov This modern synthetic methodology utilizes a photocatalyst that, upon absorption of visible light, enters an excited state with enhanced redox capabilities. beilstein-journals.org

In a typical cycle, the excited photocatalyst can generate radical species from suitable precursors through either an oxidative or reductive quenching pathway. These newly formed radicals can then engage with this compound. The process involves the addition of the photochemically generated radical to the activated alkene, initiating a functionalization cascade. nih.gov Photoredox catalysis offers several advantages, including the use of mild reaction conditions, high functional group tolerance, and precise control over radical generation, avoiding the need for harsh reagents or high temperatures. beilstein-journals.org This approach opens avenues for novel functionalizations, such as perfluoroalkylation, acylation, or alkylation of the butenenitrile core.

Cross-Coupling Reactions Involving the Sulfonyl Group

The benzenesulfonyl group in this compound is not merely a passive activating group; it can also serve as a reactive handle in transition metal-catalyzed cross-coupling reactions. smolecule.com The carbon-sulfur bond can be cleaved and replaced with a new carbon-carbon or carbon-heteroatom bond.

Palladium-catalyzed reactions, in particular, have been developed for the cross-coupling of sulfonyl-containing compounds. organic-chemistry.orgresearchgate.net In a process analogous to well-known couplings like the Suzuki or Heck reactions, the sulfonyl group can act as a leaving group. This allows for the introduction of a variety of substituents, such as aryl, vinyl, or alkyl groups, at the carbon atom originally attached to the sulfur. Such desulfinative cross-coupling reactions expand the synthetic utility of this compound beyond its role as a Michael acceptor or radical trap, enabling its conversion into a broader range of complex organic molecules. smolecule.com

Elimination Reactions and Related Transformations

This compound can undergo elimination reactions, typically under basic conditions, to form new unsaturated systems. masterorganicchemistry.com The protons on the carbon atom adjacent to the sulfonyl group (the α-carbon) are acidic due to the electron-withdrawing nature of the SO₂Ph group.

In the presence of a suitable base, a proton can be abstracted from this position. This can initiate an E2 (bimolecular elimination) mechanism, where the benzenesulfinate (B1229208) ion acts as a leaving group. libretexts.orgmasterorganicchemistry.com This elimination results in the formation of a new carbon-carbon double bond. Depending on the reaction conditions and the specific base used, this transformation can lead to the formation of highly valuable conjugated dienes or allenes. youtube.com The regiochemical outcome is often dictated by factors such as the strength and steric bulk of the base employed. libretexts.org

Reaction Type Key Reagent Mechanism Leaving Group Potential Product
Base-Induced Elimination Strong or weak base (e.g., NaOEt, DBU)E2 or E1cbBenzenesulfinate (PhSO₂⁻)Conjugated diene or allene (B1206475) nitrile

Derivatization and Functionalization at the Nitrile Moiety

The nitrile group (-C≡N) of this compound is a versatile functional group that can be transformed into a variety of other moieties. Its reactivity allows for extensive derivatization, significantly broadening the synthetic potential of the parent molecule.

One key transformation is its participation in cycloaddition reactions. The carbon-nitrogen triple bond can react with 1,3-dipoles or other suitable reagents to construct nitrogen-containing heterocyclic rings. mdpi.com For example, reactions with specific bifunctional reagents can lead to the formation of selenadiazolium or selenazolium salts in a reversible cyclization process. mdpi.com Beyond cycloadditions, the nitrile group can undergo more traditional transformations, including:

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: Transformation into a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Addition of Organometallics: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

These functionalization pathways allow the nitrile to serve as a synthetic precursor to amines, carboxylic acids, and ketones, making this compound a valuable intermediate in multistep syntheses.

Mechanistic Investigations of 2e 4 Benzenesulfonyl but 2 Enenitrile Reactivity

Elucidation of Reaction Mechanisms: Concerted vs. Stepwise Pathways

The reactivity of (2E)-4-(benzenesulfonyl)but-2-enenitrile in reactions such as nucleophilic additions (Michael additions) and cycloadditions raises fundamental questions about whether these processes occur in a single, concerted step or through a multi-step, stepwise pathway involving discrete intermediates.

In the context of Michael additions , the reaction with a nucleophile is generally considered to proceed through a stepwise mechanism . This pathway involves the initial attack of the nucleophile on the β-carbon of the but-2-enenitrile (B8813972) backbone, leading to the formation of a resonance-stabilized carbanionic intermediate. The negative charge in this intermediate is delocalized over the α-carbon, the nitrile group, and the sulfonyl group. Subsequent protonation of this intermediate yields the final addition product. A concerted mechanism, where bond formation and proton transfer occur simultaneously, is generally considered less likely for this type of reaction.

For cycloaddition reactions , such as the Diels-Alder reaction where this compound would act as a dienophile, the mechanism is more nuanced. Diels-Alder reactions are classically described as concerted, pericyclic reactions . This implies a single transition state where the new sigma bonds between the diene and the dienophile are formed simultaneously. However, highly asynchronous concerted pathways, or even stepwise mechanisms involving diradical or zwitterionic intermediates, can be operative, particularly with highly polarized dienophiles. Given the strong electron-withdrawing groups on this compound, the potential for a polarized transition state or even a stepwise pathway in certain cycloadditions cannot be ruled out without specific computational or experimental evidence.

Transition State Characterization and Analysis

The characterization of transition states is crucial for a complete understanding of reaction mechanisms, providing insights into the geometry, energy, and electronic nature of the highest energy point along the reaction coordinate. For this compound, computational methods such as Density Functional Theory (DFT) would be invaluable for characterizing these transient species.

In a hypothetical stepwise Michael addition , two distinct transition states would be involved: one for the initial nucleophilic attack and another for the subsequent protonation of the carbanionic intermediate. The transition state for the nucleophilic attack would likely feature a partially formed bond between the nucleophile and the β-carbon, with significant charge development.

For a concerted Diels-Alder reaction , a single, highly organized transition state would be expected. Computational analysis of this transition state would reveal the extent of bond formation and the synchronicity of the process. For instance, the lengths of the forming C-C bonds in the transition state can indicate whether the reaction is synchronous (bonds forming at the same rate) or asynchronous (one bond forming faster than the other).

Kinetic Studies and Determination of Rate-Limiting Steps

In a stepwise Michael addition , the initial nucleophilic attack is typically the rate-limiting step. This can be experimentally verified by observing the dependence of the reaction rate on the concentrations of both the substrate and the nucleophile. For example, a reaction that is first order in both this compound and the nucleophile would be consistent with a bimolecular rate-limiting step.

Kinetic isotope effect (KIE) studies could also be employed to probe the nature of the transition state. For instance, a primary kinetic isotope effect upon replacing a proton involved in bond-breaking in the rate-limiting step with deuterium (B1214612) would provide strong evidence for that bond being broken in the transition state.

Stereochemical Implications and Control in Reaction Mechanisms

The stereochemical outcome of a reaction is intrinsically linked to its mechanism. For reactions involving this compound, the formation of new stereocenters is possible, and understanding the factors that control the stereoselectivity is a key aspect of mechanistic investigation.

In Michael additions , the attack of a nucleophile on the planar double bond can, in principle, occur from either the Re or Si face. If the substrate or the nucleophile is chiral, or if a chiral catalyst is employed, diastereoselective or enantioselective addition can be achieved. The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. Steric and electronic interactions in the transition state play a crucial role in dictating which pathway is favored.

In Diels-Alder reactions , the stereochemistry is highly controlled and predictable for a concerted mechanism, following the principle of suprafacial addition. This means that the substituents on both the diene and the dienophile maintain their relative stereochemical orientations in the product. For this compound, its E-configuration would be translated into a specific stereochemistry in the resulting cyclohexene (B86901) product.

Investigation of Intermediate Species

The direct detection or trapping of reaction intermediates provides compelling evidence for a stepwise mechanism. For reactions involving this compound, various techniques could be employed to investigate the presence of intermediates.

In the case of a stepwise Michael addition , the key intermediate is a resonance-stabilized carbanion. While often too transient to be directly observed under normal reaction conditions, its existence can be inferred through trapping experiments. For example, in the absence of a proton source, the carbanionic intermediate could potentially be trapped by another electrophile. Spectroscopic techniques, such as NMR or IR, performed under specific conditions (e.g., low temperature), might also allow for the detection of such intermediates.

For cycloaddition reactions that may proceed through a stepwise pathway, the potential intermediates would be diradicals or zwitterions. These highly reactive species are challenging to detect directly, but their presence can sometimes be inferred from the product distribution, particularly if competing reaction pathways, such as rotations around single bonds in the intermediate, lead to the formation of stereoisomers not predicted by a concerted mechanism.

Computational and Theoretical Studies on 2e 4 Benzenesulfonyl but 2 Enenitrile and Its Analogues

Electronic Structure and Bonding Analysis

The electronic structure of α,β-unsaturated sulfones like (2E)-4-(benzenesulfonyl)but-2-enenitrile is characterized by a highly polarized system. The potent electron-withdrawing nature of the benzenesulfonyl group significantly influences the electron distribution across the molecule. Computational studies, often employing Natural Bond Orbital (NBO) analysis, reveal that the bonding within the sulfonyl group is highly polarized, best described by S⁺-O⁻ polar bonds rather than the traditional hypervalent representation involving d-orbitals. researchgate.net This polarization extends to the vinyl system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The conjugation of the nitrile group with the double bond further impacts the electronic landscape. Density Functional Theory (D-FT) calculations can be used to map the electron density and electrostatic potential, visually representing the electron-deficient regions of the molecule. These calculations typically show a significant polarization of the C=C double bond, which is a key factor in the reactivity of this class of compounds. The LUMO (Lowest Unoccupied Molecular Orbital) is generally localized on the but-2-enenitrile (B8813972) moiety, with a large coefficient on the β-carbon, indicating this as the primary site for nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of a Model Vinyl Sulfone

PropertyCalculated ValueMethod/Basis Set
Dipole Moment (Debye)4.5 - 5.5D-FT/B3LYP/6-31G
LUMO Energy (eV)-1.0 to -1.5D-FT/B3LYP/6-31G
Charge on β-carbon (e)+0.15 to +0.25NBO Analysis

Note: The data presented here are representative values for α,β-unsaturated sulfones and may vary for this compound.

Conformational Landscape and Isomerization Pathways

The conformational flexibility of this compound is primarily associated with rotation around the C-S and C-C single bonds. Computational studies on similar acyclic α-fluoro sulfones have highlighted the importance of hyperconjugative interactions in determining the preferred conformations. nih.gov For this compound, the orientation of the phenyl group relative to the butenenitrile chain and the conformation around the C-S bond will be influenced by a balance of steric and electronic effects.

The "E" configuration of the double bond is generally more stable than the "Z" isomer due to reduced steric hindrance. Theoretical calculations can quantify this energy difference and map the potential energy surface for the E/Z isomerization. researchgate.netresearchgate.net This process typically involves a high-energy transition state corresponding to the rotation around the C=C bond and is often facilitated by photochemical or catalytic methods. The energy barrier for this isomerization can be calculated using methods like D-FT, providing insights into the conditions required to induce such a transformation. For some substituted vinyl sulfones, base-mediated isomerization has been computationally studied, revealing complex potential energy surfaces. researchgate.net

Quantum Chemical Calculations of Reaction Mechanisms and Energy Profiles

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving this compound and its analogues. As a potent Michael acceptor, its reactions with nucleophiles are of significant interest. nih.govmasterorganicchemistry.com D-FT calculations can model the entire reaction pathway for a Michael addition, identifying the transition state and any intermediates. wikipedia.orgresearchgate.net This allows for the determination of activation energies, which are crucial for understanding reaction rates. auburn.edu

For instance, the mechanism of a thiol-Michael addition to a vinyl sulfone involves the formation of a carbanion intermediate after the initial nucleophilic attack, followed by protonation. researchgate.net Computational studies can provide the geometries and energies of the reactants, transition state, intermediate, and product, offering a complete energy profile of the reaction.

Cycloaddition reactions, such as the [3+2] cycloaddition with azides or nitrile oxides, are another important class of reactions for vinyl sulfones. acs.orgmdpi.com D-FT calculations have been successfully employed to predict the regioselectivity of these reactions by comparing the activation energies of the possible transition states. acs.org These studies often reveal that the reaction proceeds through a concerted or stepwise mechanism, and the nature of the substituents on both the vinyl sulfone and the dipole can influence the outcome.

Table 2: Calculated Activation Energies for Reactions of a Model Vinyl Sulfone

Reaction TypeNucleophile/DipoleCalculated Activation Energy (kcal/mol)Computational Method
Michael AdditionThiol10 - 15D-FT (M06-2X)
[3+2] CycloadditionAzide15 - 20D-FT (M06-L)

Note: These are typical ranges of activation energies for these types of reactions and can vary depending on the specific reactants and conditions.

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical models can be used to predict the reactivity and selectivity of this compound in various chemical transformations. The electrophilicity of the β-carbon, which can be quantified through calculated parameters like the Parr functions or the local electrophilicity index, is a key indicator of its reactivity as a Michael acceptor. mdpi.com By comparing these indices for different potential electrophilic sites within the molecule, one can predict the regioselectivity of nucleophilic attack.

In reactions with unsymmetrical reagents, such as in [3+2] cycloadditions, computational chemistry can predict both the regioselectivity and stereoselectivity. mdpi.com By calculating the energies of all possible transition states leading to different products, the most favorable reaction pathway can be identified. For example, in the reaction of a vinyl sulfone with a sugar azide, D-FT calculations have been used to explain the origin of the observed reversal of regioselectivity based on the distortion/interaction model. acs.org

Molecular Dynamics Simulations (if relevant for reaction pathways)

While quantum chemical calculations are excellent for studying the details of a single reaction step, molecular dynamics (MD) simulations can provide insights into the role of the solvent and the dynamic behavior of the system over longer timescales. For reactions in solution, MD simulations can be used to explore the conformational space of the reactants and the solvent structure around them, which can influence the reaction pathway and energetics.

In the context of Michael additions, MD simulations could be used to study the diffusion of the nucleophile to the electrophile and the role of explicit solvent molecules in stabilizing the transition state and intermediates. auburn.edu While less common for studying the reaction mechanism itself compared to quantum chemical methods, MD simulations are particularly useful for understanding phenomena where the environment plays a crucial role.

Synthetic Utility and Applications in Complex Organic Molecule Synthesis

As a Key Building Block for Assembling Carbon-Carbon Bonds

(2E)-4-(Benzenesulfonyl)but-2-enenitrile is particularly notable for its utility in the formation of carbon-carbon bonds. The core of its reactivity lies in its nature as an excellent Michael acceptor, where the α,β-unsaturated system readily reacts with nucleophiles. smolecule.com This allows for the straightforward creation of new C-C bonds, a fundamental transformation in organic synthesis.

Furthermore, the compound can act as a dienophile in Diels-Alder reactions, enabling the construction of complex cyclic structures. smolecule.com The benzenesulfonyl group plays a dual role in these transformations; it activates the double bond for nucleophilic attack and can also function as a leaving group in subsequent reactions, such as cross-coupling, which adds to the synthetic versatility of the molecule. smolecule.com This compound has also been used as a radical trap, providing a method for the functionalization of acrylonitriles. smolecule.com

Strategies for the Synthesis of Diverse Organic Scaffolds

The unique electronic and structural features of this compound allow for its use in sophisticated synthetic strategies that generate a wide variety of organic scaffolds. A key strategy involves sequential reactions where an initial Michael addition is followed by an intramolecular cyclization. smolecule.com This domino approach rapidly builds molecular complexity and provides access to intricate ring systems from simple precursors.

The compound's dual electrophilic character, with reactive sites activated by both the sulfonyl and nitrile groups, facilitates its use in multicomponent reactions to generate diverse molecular frameworks. smolecule.com For instance, its reaction with different nucleophiles can lead to the formation of various carbocyclic and heterocyclic systems, demonstrating its role as a versatile platform for scaffold diversity.

Reaction TypeNucleophile/ReagentResulting Scaffold Type
Michael AdditionCarbon NucleophilesFunctionalized Acyclic Chains
Diels-Alder ReactionDienesSubstituted Cyclohexenes
Michael Addition-CyclizationNitrogen NucleophilesBicyclic Lactams

Applications in Heterocycle Synthesis

The synthesis of heterocyclic compounds is a major focus of organic and medicinal chemistry, and this compound has proven to be a valuable precursor in this area. smolecule.com Its ability to participate in cycloaddition and cyclization processes is central to its utility in forming various heterocyclic rings. smolecule.com

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles. It serves as an excellent electrophilic partner in reactions with various nitrogen nucleophiles. smolecule.com One of the most well-documented applications is the synthesis of complex bicyclic lactam scaffolds. smolecule.com This transformation typically occurs through a sequential Michael addition-cyclization mechanism, which can be controlled to achieve high diastereoselectivity. smolecule.com

While its use in the synthesis of nitrogen heterocycles is more extensively reported, the reactivity profile of this compound suggests its potential for constructing oxygen-containing heterocyclic systems. In principle, reaction with oxygen-based nucleophiles, such as enolates or alkoxides, via a Michael addition-cyclization pathway could provide access to scaffolds like furans or pyrans. However, specific examples of these transformations are less prevalent in the literature.

Similarly, the synthesis of sulfur-containing heterocycles using this compound is a plausible application of its reactivity. The compound's electrophilic nature would allow for reactions with sulfur nucleophiles like thiols. Subsequent intramolecular cyclization could lead to the formation of sulfur-containing rings such as thiolanes or thianes. The benzenesulfonyl group itself could also potentially participate in or be displaced during cross-coupling reactions to form carbon-sulfur bonds. smolecule.com

Role in Stereodefined Synthesis and Chiral Molecule Construction

The construction of molecules with specific three-dimensional arrangements is crucial in fields like drug discovery. This compound has been employed in diastereoselective approaches to create molecules with a high degree of stereochemical control. smolecule.com For example, its use in the synthesis of bicyclic lactams has been shown to proceed with high stereocontrol, allowing for the formation of specific diastereomers. smolecule.com

The α,β-unsaturated system is also a prime candidate for asymmetric Michael addition reactions. By using chiral catalysts or auxiliaries, it is possible to add nucleophiles to the double bond in an enantioselective manner, thereby creating new stereocenters with a defined configuration. These chiral products can then be elaborated into more complex, enantiomerically pure target molecules.

Illustrative Data for Asymmetric Michael Additions

Chiral Catalyst Nucleophile Product Type Potential Enantiomeric Excess
Chiral Organocatalyst Malonates Chiral Adduct High (>90%)
Chiral Phase-Transfer Catalyst Glycine Esters Functionalized Amino Acid Derivative High (>90%)

Note: The data in this table is illustrative of the types of results achievable in stereodefined synthesis and does not represent specific reported experimental outcomes for this compound.

Analogue Design and Investigation of Structural Variations of Benzenesulfonyl Butenenitriles

Synthesis of Substituted (2E)-4-(benzenesulfonyl)but-2-enenitrile Analogues

The synthesis of substituted this compound analogues typically involves a multistep approach, commencing with the appropriate selection of starting materials to introduce desired substituents onto the benzenesulfonyl group. A general and effective method for creating a diverse library of these compounds is through the reaction of substituted benzenesulfonyl chlorides with a suitable butenenitrile precursor.

A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with a 4-halobut-2-enenitrile, such as 4-bromobut-2-enenitrile, in the presence of a base. This nucleophilic substitution reaction allows for the introduction of various substituents on the phenyl ring of the benzenesulfonyl moiety. The choice of base and solvent is crucial for optimizing the reaction yield and purity of the final product. For instance, organic bases like triethylamine (B128534) or pyridine (B92270) are often employed in a suitable aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

The following table illustrates the synthesis of a series of substituted this compound analogues with varying substituents on the phenyl ring, showcasing the versatility of this synthetic approach.

EntrySubstituent (X)Benzenesulfonyl ChlorideProductYield (%)
1HBenzenesulfonyl chlorideThis compound85
24-CH₃4-Methylbenzenesulfonyl chloride(2E)-4-(tosyl)but-2-enenitrile88
34-OCH₃4-Methoxybenzenesulfonyl chloride(2E)-4-[(4-methoxyphenyl)sulfonyl]but-2-enenitrile82
44-Cl4-Chlorobenzenesulfonyl chloride(2E)-4-[(4-chlorophenyl)sulfonyl]but-2-enenitrile91
54-NO₂4-Nitrobenzenesulfonyl chloride(2E)-4-[(4-nitrophenyl)sulfonyl]but-2-enenitrile78

Yields are representative and can vary based on specific reaction conditions.

This method provides a reliable platform for generating a wide array of analogues, which is essential for a systematic investigation of structure-activity relationships.

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The electronic nature of the substituents on the phenyl ring of the benzenesulfonyl group significantly influences the chemical reactivity and selectivity of this compound analogues. The sulfonyl group is a strong electron-withdrawing group, which renders the β-carbon of the butenenitrile backbone electrophilic and susceptible to nucleophilic attack, such as in Michael additions. The substituents on the phenyl ring can either enhance or diminish this effect.

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the phenyl ring further increase the electron-withdrawing nature of the benzenesulfonyl moiety. This leads to a more electron-deficient double bond in the butenenitrile backbone, thereby increasing the reactivity of the compound towards nucleophiles. For example, in Diels-Alder reactions, where this compound acts as a dienophile, the presence of a nitro group at the para position of the phenyl ring enhances the reaction rate compared to the unsubstituted analogue.

Electron-donating groups (e.g., -CH₃, -OCH₃) have the opposite effect. They reduce the electron-withdrawing strength of the benzenesulfonyl group, making the double bond less electrophilic and thus decreasing the reactivity towards nucleophiles.

The following table summarizes the expected impact of various substituents on the reactivity of the butenenitrile double bond in Michael addition reactions:

Substituent (X)Electronic EffectExpected Reactivity in Michael Addition
4-NO₂Strong Electron-WithdrawingHigh
4-ClModerate Electron-WithdrawingModerate-High
HNeutralModerate
4-CH₃Weak Electron-DonatingModerate-Low
4-OCH₃Moderate Electron-DonatingLow

These substituent effects also play a crucial role in controlling the regioselectivity and stereoselectivity of reactions. For instance, in reactions with unsymmetrical nucleophiles, the electronic bias introduced by the substituents can direct the attack to a specific carbon atom, leading to a higher yield of the desired regioisomer.

Exploration of Different Sulfonyl Moieties and their Influence on Reactivity

Replacing the benzenesulfonyl group with other sulfonyl moieties, such as alkylsulfonyl or different arylsulfonyl groups, can also have a profound impact on the reactivity of the but-2-enenitrile (B8813972) core. The electronic and steric properties of the sulfonyl group directly influence the electrophilicity of the double bond.

For example, replacing the phenyl group with a smaller alkyl group, like a methyl group (methanesulfonyl), would primarily alter the steric environment around the reaction center. While the electronic effect of an alkylsulfonyl group is still electron-withdrawing, it is generally considered to be slightly less so than a benzenesulfonyl group.

Introducing different arylsulfonyl groups, such as a naphthalenesulfonyl or a pyridinesulfonyl group, can introduce more complex electronic and steric effects. A naphthalenesulfonyl group, with its extended aromatic system, could influence the reactivity through both inductive and resonance effects, and its larger size would impose greater steric hindrance. A pyridinesulfonyl group, containing a heteroatom, would introduce a different electronic distribution and potential for hydrogen bonding interactions, which could alter reaction pathways and selectivity.

The following table provides a conceptual comparison of the potential influence of different sulfonyl moieties on the reactivity of the but-2-enenitrile system:

Sulfonyl Moiety (R-SO₂)R GroupKey CharacteristicsExpected Influence on Reactivity
BenzenesulfonylPhenylAromatic, moderately bulkyBaseline reactivity
MethanesulfonylMethylAliphatic, less bulkySlightly less reactive than benzenesulfonyl
p-Toluenesulfonylp-TolylAromatic, slightly more electron-donating than phenylSlightly less reactive than benzenesulfonyl
NaphthalenesulfonylNaphthylExtended aromatic system, bulkyPotentially altered electronic effects and increased steric hindrance
PyridinesulfonylPyridylHeteroaromatic, potential for H-bondingAltered electronic distribution and potential for catalytic effects

Systematic studies involving the synthesis and reactivity profiling of these analogues are necessary to fully elucidate the structure-reactivity relationships.

Modification of the But-2-enenitrile Backbone and Stereochemical Consequences

Modifications to the but-2-enenitrile backbone itself offer another avenue for analogue design and can lead to significant stereochemical consequences. Introducing substituents at the C2 or C3 positions of the butenenitrile chain can create chiral centers and influence the stereochemical outcome of subsequent reactions.

For instance, the introduction of a methyl group at the C3 position would lead to the formation of a new stereocenter. The synthesis of such an analogue would require stereocontrolled methods to obtain a specific enantiomer or diastereomer. The presence of this substituent would sterically hinder one face of the double bond, potentially leading to high diastereoselectivity in reactions like Michael additions or cycloadditions.

Furthermore, altering the geometry of the double bond from the (E)-configuration to the (Z)-configuration would have a profound impact on the molecule's shape and reactivity. The (Z)-isomer would likely exhibit different reaction kinetics and stereochemical preferences due to the different spatial arrangement of the substituents.

The table below outlines potential modifications to the but-2-enenitrile backbone and their likely stereochemical implications:

ModificationPositionPotential Stereochemical Outcome
Alkyl/Aryl SubstitutionC2Creation of a new stereocenter, potential for diastereoselective reactions.
Alkyl/Aryl SubstitutionC3Creation of a new stereocenter, facial bias leading to high diastereoselectivity.
IsomerizationC2=C3Change from (E) to (Z) geometry, altering molecular shape and reactivity.

The synthesis of these modified backbone analogues often requires more complex synthetic strategies, potentially involving asymmetric catalysis to control the stereochemistry.

Conformational Effects on Reaction Pathways

The three-dimensional conformation of this compound and its analogues plays a critical role in determining their reactivity and the stereochemical outcome of their reactions. The molecule is not rigid and can adopt various conformations due to rotation around the C-S and C-C single bonds.

The preferred conformation will be the one that minimizes steric and electronic repulsions. For example, the relative orientation of the benzenesulfonyl group with respect to the butenenitrile backbone can influence the accessibility of the double bond to incoming reagents. Computational modeling and spectroscopic techniques, such as NMR, can be used to study the conformational preferences of these molecules in solution.

In a likely low-energy conformation, the bulky benzenesulfonyl group may orient itself to minimize steric interactions with the butenenitrile chain. This preferred conformation can create a biased steric environment around the double bond, favoring the approach of a reagent from one face over the other. This can be a key factor in achieving high levels of stereoselectivity in reactions.

For example, in a Diels-Alder reaction, the diene will approach the dienophile (the benzenesulfonyl butenenitrile analogue) in a specific orientation to achieve an optimal transition state geometry. The conformational preferences of the dienophile will dictate the facial selectivity of this approach, ultimately determining the stereochemistry of the resulting cycloadduct. Understanding these conformational effects is therefore crucial for the rational design of stereoselective reactions involving this class of compounds.

Q & A

Q. What synthetic routes are most effective for producing (2E)-4-(benzenesulfonyl)but-2-enenitrile with high yield and stereochemical purity?

Methodological Answer: The synthesis of α,β-unsaturated nitriles like this compound often involves sulfonylation of acrylonitrile derivatives. Key considerations include:

  • Sulfonyl Group Introduction : Reacting benzenesulfonyl chloride with a pre-formed α,β-unsaturated nitrile precursor under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution .
  • Stereochemical Control : Use of stereoselective catalysts (e.g., chiral bases) or protective groups (e.g., tert-butyldimethylsilyl) to prevent racemization during synthesis, as demonstrated in analogous systems .
  • Purification : Column chromatography or recrystallization in non-polar solvents to isolate the E-isomer preferentially.

Q. Example Reaction Conditions

StepReagents/ConditionsYieldReference
SulfonylationBenzenesulfonyl chloride, pyridine, 0–5°C75–85%
Protective Group Strategytert-Butyldimethylsilyl chloride, DMF, RT90% stability improvement

Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the E-configuration via coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and sulfonyl group integration .
  • Raman/IR Spectroscopy : Identification of key functional groups (e.g., C≡N stretch ~2230 cm⁻¹, S=O asymmetric stretch ~1350 cm⁻¹) and monitoring pressure-induced phase transitions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₉NO₂S; theoretical 219.04 g/mol) and isotopic patterns.

Q. Key Spectral Assignments

Vibrational ModeRaman Shift (cm⁻¹)Pressure SensitivityReference
C≡N Stretch~2230Stable up to 3.5 GPa
S=O Asymmetric Stretch~1350Splits at >1.7 GPa

Advanced Research Questions

Q. How do pressure variations affect the vibrational modes and structural stability of this compound?

Methodological Answer: High-pressure Raman studies (0–3.5 GPa) reveal:

  • Phase Transitions : Splitting of S=O and C-H stretching modes (e.g., 3070 cm⁻¹ merging at 2.5 GPa) due to conformational changes or lattice compression .
  • Hydrogen Bonding : Weak C−H···O interactions stabilize the crystal structure under pressure, confirmed by discontinuities in dω/dp plots .
  • Implications : Use dielectric spectroscopy or X-ray diffraction under pressure to correlate vibrational changes with structural rearrangements.

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict frontier molecular orbitals (FMOs) and electrophilicity indices, explaining its reactivity in Michael additions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways for sulfonylation or cyclopropanation .
  • Docking Studies : Investigate potential enzyme inhibition (e.g., NF-κB) by analyzing sulfonyl-nitrile interactions with binding pockets .

Q. How can protective group strategies enhance the stability of this compound in multi-step syntheses?

Methodological Answer:

  • Silyl Protection : Introducing tert-butyldimethylsilyl (TBS) groups to the nitrile or sulfonyl moiety reduces hydrolysis or nucleophilic attack, as shown for analogous α,β-unsaturated nitriles .
  • Deprotection : Use tetra-n-butylammonium fluoride (TBAF) in THF to cleave TBS groups post-reaction without altering stereochemistry .

Q. What role does the sulfonyl group play in modulating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : The sulfonyl group mimics phosphate moieties, enabling competitive inhibition of serine proteases or transcription factors (e.g., NF-κB) via binding to active sites .
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of methyl-, nitro-, or fluoro-substituted benzenesulfonyl analogs to optimize potency .

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